Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

2-Chloroquinoline-3-carbonitrile structure
95104-21-5 structure
Productnaam:2-Chloroquinoline-3-carbonitrile
CAS-nummer:95104-21-5
MF:C10H5ClN2
MW:188.613100767136
MDL:MFCD08437566
CID:799187
PubChem ID:329761155

2-Chloroquinoline-3-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Chloroquinoline-3-carbonitrile
    • 2-CHLORO-3-CYANOQUINOLINE
    • 3-Quinolinecarbonitrile,2-chloro-
    • 3-Quinolinecarbonitrile, 2-chloro-
    • UGTRDMPALMEDBU-UHFFFAOYSA-N
    • 6340AC
    • AB45106
    • 2-CHLORO-3-QUINOLINECARBONITRILE
    • AB0072093
    • T6839
    • 2-Chloro-3-quinolinecarbonitrile (ACI)
    • CS-0070162
    • F2167-1300
    • AKOS004121260
    • VDA10421
    • SY107077
    • TS-02661
    • MFCD08437566
    • SCHEMBL1514476
    • DB-081666
    • DTXSID70468653
    • 2-Chloroquinoline-3-carbonitrile, 97%
    • EN300-60236
    • Z57164770
    • 95104-21-5
    • MDL: MFCD08437566
    • Inchi: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H
    • InChI-sleutel: UGTRDMPALMEDBU-UHFFFAOYSA-N
    • LACHT: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1

Berekende eigenschappen

  • Exacte massa: 188.01400
  • Monoisotopische massa: 188.0141259g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 0
  • Complexiteit: 232
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 36.7
  • XLogP3: 2.9

Experimentele eigenschappen

  • Dichtheid: 1.36
  • Smeltpunt: 164-168 °C
  • Kookpunt: 360.4°C at 760 mmHg
  • Vlampunt: 171.8°C
  • Brekindex: 1.667
  • PSA: 36.68000
  • LogboekP: 2.75988

2-Chloroquinoline-3-carbonitrile Beveiligingsinformatie

  • Symbool: GHS05 GHS06
  • Signaalwoord:Danger
  • Gevaarverklaring: H301-H318
  • Waarschuwingsverklaring: P280-P301+P310-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3
  • WGK Duitsland:3
  • Code gevarencategorie: 22-41
  • Veiligheidsinstructies: S26
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Inert atmosphere,2-8°C(BD72725)
  • Risicozinnen:R22; R41

2-Chloroquinoline-3-carbonitrile Douanegegevens

  • HS-CODE:2933499090
  • Douanegegevens:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloroquinoline-3-carbonitrile Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1140802-100mg
2-Chloroquinoline-3-carbonitrile
95104-21-5 98%
100mg
¥60.00 2024-04-24
Enamine
EN300-60236-0.25g
2-chloroquinoline-3-carbonitrile
95104-21-5 95.0%
0.25g
$62.0 2025-02-20
abcr
AB213199-250 mg
2-Chloroquinoline-3-carbonitrile; 95%
95104-21-5
250mg
€135.50 2023-05-06
Enamine
EN300-60236-10.0g
2-chloroquinoline-3-carbonitrile
95104-21-5 95.0%
10.0g
$750.0 2025-02-20
TRC
C385125-500mg
2-Chloroquinoline-3-carbonitrile
95104-21-5
500mg
$ 275.00 2022-06-06
Fluorochem
049091-250mg
2-Chloro-3-cyanoquinoline
95104-21-5 95%
250mg
£80.00 2022-03-01
Fluorochem
049091-1g
2-Chloro-3-cyanoquinoline
95104-21-5 95%
1g
£142.00 2022-03-01
Life Chemicals
F2167-1300-1g
2-chloroquinoline-3-carbonitrile
95104-21-5 95%
1g
$135.0 2023-09-06
eNovation Chemicals LLC
D556020-1g
2-Chloroquinoline-3-carbonitrile
95104-21-5 95%
1g
$290 2024-05-23
TRC
C385125-100mg
2-Chloroquinoline-3-carbonitrile
95104-21-5
100mg
$ 70.00 2022-06-06

2-Chloroquinoline-3-carbonitrile Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Ammonium carbamate ,  Ammonium persulfate Catalysts: 4-Acetamido-TEMPO ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ,  Water ;  24 h, rt
1.2 Reagents: Diethyl ether
Referentie
Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source
Nandi, Jyoti; Leadbeater, Nicholas E., Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Ammonia ,  Ceric ammonium nitrate Solvents: Water ;  5 min, rt; 0 °C
Referentie
Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines
Srivastava, Ambika; Singh, Mrityunjay K.; Singh, R. M., Indian Journal of Chemistry, 2006, (1), 292-296

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Iodine ,  Hydroxylamine Solvents: Tetrahydrofuran ;  rt
Referentie
Novel route for synthesis of camptothecin analogue
, India, , ,

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride
Referentie
Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives
El-Sayed, Ola A.; Aboul-Enein, Hassan Y., Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Formamide ,  Pyridine ,  Hydroxyamine hydrochloride Solvents: Xylene
Referentie
Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles
Paraskar, Abhimanyu S.; Jagtap, H. S.; Sudalai, A., Journal of Chemical Research, 2000, (1), 30-31

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Hydroxylamine
Referentie
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 2000, 56,

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Ammonium persulfate Catalysts: 4-Acetamido-TEMPO ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
Referentie
Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles
Nandi, Jyoti; Witko, Mason L.; Leadbeater, Nicholas E., Synlett, 2018, 29(16), 2185-2190

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  80 °C
1.2 Reagents: Hydroxyamine hydrochloride
Referentie
Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives
Amin, Monir A.-S.; Ismail, Mohammed M.; Barakat, Saber E.-S.; Abdul-Rahman, Ashraf A.-A.; Bayomi, Ashraf H.; et al, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Acetic anhydride
Referentie
Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones
Nandeeshaiah, S. K.; Ambekar, Sarvottam Y., Indian Journal of Chemistry, 1994, (4), 375-9

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Pyridine ,  Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ;  24 h, 50 °C
Referentie
Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction
Leon Sandoval, Arturo; Politano, Fabrizio; Witko, Mason L.; Leadbeater, Nicholas E., Organic & Biomolecular Chemistry, 2022, 20(3), 667-671

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Water ;  5 min, rt
1.2 Reagents: Ceric ammonium nitrate ;  10 - 15 min, 0 °C
Referentie
Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities
Srivastava, Ambika; Singh, R. M., Indian Journal of Chemistry, 2005, (9), 1868-1875

Productiemethode 12

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  2 h, reflux
Referentie
Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition
Parekh, Nikhil; Maheria, Kalpana; Patel, Pratik; Rathod, Manoj, International Journal of PharmTech Research, 2011, 3(1), 540-548

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  3 h, 25 °C
Referentie
Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors
, China, , ,

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ,  Water ;  75 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Referentie
A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines
Upadhyay, Shraddha; Chandra, Atish; Singh, Radhey M., Indian Journal of Chemistry, 2009, (1), 152-154

Productiemethode 15

Reactievoorwaarden
1.1 Reagents: Ammonia Solvents: Water ;  5 min, rt
1.2 Reagents: Diammonium cerium hexanitrate ;  0 °C; 10 - 15 min, 0 °C
Referentie
IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells
Karthikeyan, Chandrabose; Lee, Crystal; Moore, Joshua; Mittal, Roopali; Suswam, Esther A.; et al, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611

Productiemethode 16

Reactievoorwaarden
1.1 Reagents: Iodine ,  Ammonia Solvents: Tetrahydrofuran ;  1 h, rt
Referentie
Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes
Aravinda, T.; Vinay Kumar, B.; Raghu, M. S.; Parusharam, L.; Rao, Srilatha, Nucleosides, 2020, 39(4), 630-647

Productiemethode 17

Reactievoorwaarden
1.1 Reagents: Phosphorus oxychloride ;  12 h, reflux
1.2 Reagents: Potassium carbonate Solvents: Water ;  neutralized, 0 °C
Referentie
Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources
Hu, Di; Pi, Chao; Hu, Wei; Han, Xiliang; Wu, Yangjie; et al, Chinese Chemical Letters, 2022, 33(8), 4064-4068

Productiemethode 18

Reactievoorwaarden
1.1 Reagents: Triethylamine ,  Hydroxyamine hydrochloride ,  Propylphosphonic anhydride Solvents: Dimethylformamide ;  1 - 3 h, 100 °C
Referentie
Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles
Augustine, John Kallikat; Atta, Rajendra Nath; Ramappa, Balakrishna Kolathur; Boodappa, Chandrakantha, Synlett, 2009, (20), 3378-3382

Productiemethode 19

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  3 h, reflux
Referentie
Synthesis of novel pyrazoloquinolines
Darsi, S. S. Praveen Kumar; Kumar, K. Shiva; Devi, B. Rama; Naidu, A.; Dubey, P. K., Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244

Productiemethode 20

Reactievoorwaarden
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  2 h, reflux
Referentie
Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers
Parekh, Nikhil M.; Maheria, Kalpana C., Archives of Applied Science Research, 2011, 3(4), 359-365

2-Chloroquinoline-3-carbonitrile Raw materials

2-Chloroquinoline-3-carbonitrile Preparation Products

2-Chloroquinoline-3-carbonitrile Gerelateerde literatuur

Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile
A959261
Zuiverheid:99%
Hoeveelheid:5g
Prijs ($):265.0